Adenosine
Overview
Description
Adenosine is a purine nucleoside produced inside the body under metabolic stress, such as hypoxic conditions and inflammatory tissue insults. It is involved in various physiological processes, including modulation of the innate immune system, through its synthesis from adenine nucleotides (ATP, ADP, and AMP) and its interaction with specific adenosine receptors (A1, A2A, A2B, A3) expressed on innate immune cells (Vijay Kumar & Ambika Sharma, 2009).
Synthesis Analysis
Adenosine synthesis involves the catabolism of adenine nucleotides by the action of extracellular ectonucleotidases, such as CD39 and CD73. The process is crucial in regulating immune response during inflammatory conditions by modulating the activity of various immune cells (Vijay Kumar & Ambika Sharma, 2009). Additionally, the synthesis of adenosine derivatives through chemical or biochemical methods, including fermentation and chemical synthesis from inosine, highlights its importance in pharmaceutical applications (Qiu Yu-tang, 2004).
Molecular Structure Analysis
Adenosine's structure consists of an adenine molecule attached to a ribose sugar molecule via a β-N9-glycosidic bond. The molecular structure is pivotal for its interaction with adenosine receptors and its physiological effects. The structural analysis of adenosine derivatives provides insights into the molecular basis of its biological activities (Zhao‐Kui Wan et al., 2005).
Chemical Reactions and Properties
Adenosine participates in various biochemical processes, including signal transduction, through its conversion into other biologically active molecules and its role in energy metabolism. The synthesis and properties of adenosine derivatives, such as diastereoisomers of adenosine triphosphates, reveal the chemical versatility and reactivity of adenosine in biological systems (F. Eckstein & R. Goody, 1976).
Physical Properties Analysis
Adenosine's physical properties, including solubility, stability, and melting point, are crucial for its biological functions and pharmaceutical applications. These properties are influenced by its molecular structure and the presence of functional groups, affecting its interaction with biological membranes and receptors.
Chemical Properties Analysis
Adenosine's chemical properties, such as its ability to form hydrogen bonds and interact with specific receptors, underlie its role in physiological and pharmacological processes. The modulation of these properties through chemical synthesis enables the development of adenosine analogs with enhanced therapeutic potential (Zhao‐Kui Wan et al., 2005).
Scientific Research Applications
Pharmacology
Adenosine receptors (ARs) are widely acknowledged pharmacological targets yet are still underutilized in clinical practice . Their ubiquitous distribution in almost all cells and tissues of the body makes them excellent candidates for numerous diseases . The modulation of ARs holds promise for the treatment of numerous diseases, including central nervous system disorders, cardiovascular and metabolic conditions, inflammatory and autoimmune diseases, and cancer . The latest studies discussed herein shed light on novel mechanisms through which ARs exert control over pathophysiological states .
Cardiovascular System
Adenosine is an endogenous nucleoside with cardioprotective properties . It is the primary drug used in the treatment of stable narrow-complex supraventricular tachycardia . Adenosine induces vasodilation of the arteries, thereby increasing blood flow and tissue oxygenation . Furthermore, adenosine also inhibits the contraction of smooth muscle cells in coronary arteries, protecting the heart from ischemia and heart attacks .
Hair Growth
Research suggests that adenosine can help promote hair growth by stimulating the hair follicles and prolonging the growth phase of the hair cycle . This means that incorporating adenosine into your hair care routine may lead to fuller, thicker, and healthier-looking hair .
Epilepsy
Adenosine, a potent endogenous anti-epileptic substance, can abolish seizure activity via the adenosine A1 G protein-coupled receptor . Activation of A1 receptors decreases seizure activity in animal models, including models of drug-resistant epilepsy . Disruption of Ado homeostasis and Ado deficiency have been implicated in epileptogenesis , and local increase of Ado has been demonstrated to be an effective strategy to acutely suppress seizures in animal models of epilepsy .
Neurodegenerative Diseases
Adenosine is a biochemical molecule of paramount importance that performs a diverse range of physiological roles in the organism . It is a nucleoside composed of a purine base, adenine, linked to a ribofuranose moiety through a β-N 9 -glycosidic bond . This molecule is involved in a wide range of biological functions in virtually every system, organ, and tissue of the body . Endogenous adenosine triphosphate (ATP) can be extensively released during processes such as necrosis, apoptosis, inflammation, hypoxia, and mechanical injury .
Energy Metabolism
Adenosine is a naturally occurring purine nucleoside that forms from the breakdown of adenosine triphosphate (ATP) . ATP is the primary energy source in cells for transport systems and many enzymes . Most ATP is hydrolyzed to ADP, which can be further dephosphorylated to AMP . If large amounts of ATP are hydrolyzed, and especially if there is insufficient oxygen available (i.e., hypoxia), then some of the AMP can be further dephosphorylated to adenosine by the cell membrane associated enzyme, 5’-nucleotidase .
Cancer Immunotherapy
Adenosine signaling is prognostic for cancer outcome and has predictive utility for immunotherapeutic response . Adenosine pathway modulators are currently in development and are being used in early clinical trials targeting components of the adenosine pathway including A2AR and CD73 . Adenosine signaling is associated with reduced efficacy of anti-PD1 therapy in published cohorts .
Sleep Regulation
Adenosine is a neurotransmitter that promotes sleep drive, or a person’s need to sleep . Deep sleep or slow-wave sleep is believed to be prolonged by adenosine . Adenosine is involved in storing and releasing energy throughout the body .
Immune System Modulation
Adenosine is considered a crucial mediator of the immune response . Adenosine receptors are expressed in all kinds of immune cells where they participate in the regulation of immune and inflammatory responses, usually with anti-inflammatory effects supporting the protective role of adenosine .
Kidney Function
Adenosine is an essential endogenous molecule that activates the A1, A2a, A2b, and A3 adenosine receptors to regulate kidney function . It plays a role in adjusting the metabolic supply and demand towards a level of transport activity appropriate for the oxygen and substrate availability of the tissue .
Asthma
Adenosine is a purine nucleoside which mediates a variety of cellular responses relevant to asthma and COPD through interaction with specific receptors . Administration of adenosine by inhalation to patients with asthma and COPD is known to cause concentration related bronchoconstriction . In asthmatics, adenosine produces bronchoconstriction, inflammation, and airway plasma exudation, which lead to airway obstruction .
Pain Management
Adenosine receptors are emerging as potential therapeutic targets for pain medications . All four well-identified adenosine receptors, A1, A2A, A2B, and A3, are implicated in pain . Recently, a report demonstrated that an adenosine A1R-specific positive allosteric modulator (PAM) is a potent analgesic without noticeable side effects . Also, several A3R agonists are being considered as promising analgesic agents .
Liver Function
Adenosine is an essential endogenous molecule that activates the A1, A2a, A2b, and A3 adenosine receptors to regulate liver function . It plays a role in adjusting the metabolic supply and demand towards a level of transport activity appropriate for the oxygen and substrate availability of the tissue .
Diabetes
Adenosine deaminase activity in type 2 diabetes mellitus has been studied . The role of adenosine in glucose and lipid homeostasis has offered a different therapeutic approach . Adenosine mediates its physiological role through the activation of adenosine receptors. These adenosine receptors have been implicated in glucose and lipid homeostasis . The ability of agonists and antagonists of adenosine receptors to activate or inhibit the adenosine signaling cascade and thereby affecting the balance of glucose and lipid homeostasis has challenged the studies of agonists and antagonists of adenosine receptors, both preclinical and clinical, as potential anti-diabetic drugs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Record name | adenosine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Adenosine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022558 | |
Record name | Adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL | |
Record name | SID855932 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Adenosine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Adenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart. Conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and and increased threshold for calcium dependent action potentials. Decreased conduction time leads to an antiarrhythmic effect. Inhibition of calcium influx, reduces the activity of adenylate cyclase, relaxing vascular smooth muscle. Relaxed vascular smooth muscle leads to increased blood flow through normal coronary arteries but not stenotic arteries, allowing thallium-201 to be more readily uptaken in normal coronary arteries., Adenosine is an endogenous nucleoside present in all cells of the body. Adenosine may exert its pharmacologic effects by activation of purine (cell-surface A1 and A2 adenosine) receptors; relaxation of vascular smooth muscle may be mediated by reduction in calcium uptake through inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission., Adenosine has negative chronotropic, dromotropic, and inotropic effects on the heart. The drug slows conduction time through the AV node and can interrupt AV nodal reentry pathways, leading to restoration of normal sinus rhythm in patients with PSVT, including that associated with Wolff-Parkinson-White syndrome., Adenosine is a potent vasodilator in most vascular beds, except in renal afferent arterioles and hepatic veins where it produces vasoconstriction. Adenosine is thought to exert its pharmacological effects through activation of purine receptors (cell-surface A1 and A2 adenosine receptors). Although the exact mechanism by which adenosine receptor activation relaxes vascular smooth muscle is not known, there is evidence to support both inhibition of the slow inward calcium current reducing calcium uptake, and activation of adenylate cyclase through A2 receptors in smooth muscle cells. Adenosine may also lessen vascular tone by modulating sympathetic neurotransmission. The intracellular uptake of adenosine is mediated by a specific transmembrane nucleoside transport system. Once inside the cell, adenosine is rapidly phosphorylated by adenosine kinase to adenosine monophosphate, or deaminated by adenosine deaminase to inosine. These intracellular metabolites of adenosine are not vasoactive. Myocardial uptake of thallium-201 is directly proportional to coronary blood flow. Since Adenoscan significantly increases blood flow in normal coronary arteries with little or no increase in stenotic arteries, Adenoscan causes relatively less thallium-201 uptake in vascular territories supplied by stenotic coronary arteries ie, a greater difference is seen after Adenoscan between areas served by normal and areas served by stenotic vessels than is seen prior to Adenoscan., ... Current evidence suggests that ADO-metabolizing enzymes such as ecto-5'-nucleotidase or ADO deaminase, as well as enzymes that degrade ATP to adenosine, play an important role in the vasoconstrictor signals sent from the macula densa to the afferent arterioles when tubuloglomerular feedback is activated; increased ADO concentration induced by temporal infusion of AngII results in downregulation of A2 ADO receptors, leading to a predominant effect of A1 receptors; the alteration in the ADO receptors balance further contributes to the synergic interaction between ADO and AngII. ... The ADO-metabolizing enzymes have become important regulators of the effects of ADO on the tone of the afferent and efferent arterioles. As AngII is able to increase de-novo renal ADO content through decrease of ADO-metabolizing enzymes, accumulation of ADO induces downregulation of ADO A2 receptor population without modifying ADO A1 receptor, thereby enhancing the constrictive effects of AngII in the renal vasculature., For more Mechanism of Action (Complete) data for Adenosine (7 total), please visit the HSDB record page. | |
Record name | Adenosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00640 | |
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Record name | Adenosine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
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Impurities |
Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose | |
Record name | Adenosine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Adenosine | |
Color/Form |
Needles (from water +3/2), Crystals from water, White crystalline powder | |
CAS RN |
58-61-7 | |
Record name | Adenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-61-7 | |
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Record name | Adenosine [USAN:USP:BAN] | |
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Record name | Adenosine | |
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Record name | adenosine | |
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Record name | Adenosine | |
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Record name | Adenosine | |
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Record name | Adenosine | |
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Record name | Adenosine | |
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Record name | ADENOSINE | |
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Record name | Adenosine | |
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Record name | Adenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
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Melting Point |
235.5 °C | |
Record name | Adenosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00640 | |
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Record name | Adenosine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Adenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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